(S)-(tetrahydrofuran-3-yl)methanamine

Beschreibung

(S)-(Tetrahydrofuran-3-yl)methanamine (CAS 1048962-84-0) is a chiral primary amine featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a methylamine group. Its molecular formula is C₅H₁₁NO, and it is commonly utilized as a building block in pharmaceutical synthesis, particularly in compounds targeting G-protein coupled receptors (GPCRs) . The (S)-enantiomer is distinguished by its stereochemical configuration, which often confers unique biological activity compared to its (R)-counterpart. The compound is commercially available as a hydrochloride salt (CAS 1403763-27-8) to enhance solubility and stability .

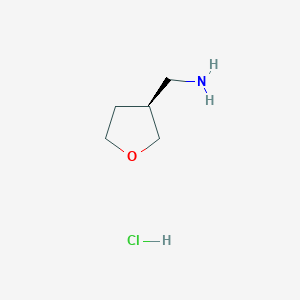

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(3S)-oxolan-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINJIXGRSTYIHP-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048962-84-0 | |

| Record name | (3S)-Tetrahydro-3-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Hydrogenation of Tetrahydrofuran-3-carboxaldehyde

Overview:

This method involves the catalytic hydrogenation of tetrahydrofuran-3-carboxaldehyde in the presence of ammonia and a Raney nickel catalyst under controlled temperature and pressure.

- Reactants: Tetrahydrofuran-3-carboxaldehyde, ammonia (15%), Raney nickel catalyst.

- Solvent: Methanol.

- Conditions: Hydrogen pressure at 4 MPa, temperature at 60°C, reaction time 12 hours.

- Post-reaction: Catalyst filtration and concentration under reduced pressure.

- Yield: Approximately 99.5%.

- Product: 3-aminomethyltetrahydrofuran with high purity.

- This method is straightforward with high yield and selectivity.

- The use of Raney nickel and ammonia under hydrogenation conditions enables reductive amination directly from the aldehyde intermediate.

| Parameter | Value |

|---|---|

| Catalyst | Raney Ni (20.02 g) |

| Ammonia concentration | 15% |

| Solvent | Methanol (340 g) |

| Temperature | 60°C |

| Hydrogen pressure | 4 MPa |

| Reaction time | 12 hours |

| Yield | 99.5% |

Michael Addition Route from Diethyl Maleate and Nitromethane

Overview:

This multistep synthesis starts with a Michael addition of nitromethane to diethyl maleate, followed by several transformations to reach the target amine.

- Initial Michael addition to form a nitro intermediate.

- Subsequent reduction and cyclization steps.

- Total of 6 steps overall.

- Yield: About 45.5% total yield over the 6 steps.

- Product: (S)-(tetrahydrofuran-3-yl)methanamine.

- This route is more complex and involves multiple reaction steps.

- Moderate overall yield compared to direct hydrogenation.

- Suitable for laboratory-scale synthesis where intermediates can be isolated.

Hydroformylation and Reductive Amination Route (Patent CN110407776B)

Overview:

A three-step industrially scalable method involving:

- Cyclization of maleic glycol to 2,5-dihydrofuran.

- Hydroformylation (formylation) to 3-formyltetrahydrofuran.

- Reductive amination to 3-aminomethyl tetrahydrofuran.

- Step 1: Cyclization of maleic glycol to 2,5-dihydrofuran.

- Step 2: Hydroformylation using catalysts such as triphenylphosphine complexes.

- Step 3: Reductive amination under hydrogenation conditions.

- High material utilization.

- High selectivity and catalyst durability.

- Simple process suitable for industrial scale-up.

- The intermediate 3-aminomethyl tetrahydrofuran is a key precursor for the insecticide dinotefuran.

- The method addresses limitations of other routes by avoiding toxic reagents and minimizing side reactions.

| Step | Description | Key Reagents/Catalysts | Notes |

|---|---|---|---|

| 1. Cyclization | Maleic glycol → 2,5-dihydrofuran | Acid catalyst (e.g., p-toluenesulfonic acid) | Efficient cyclization |

| 2. Hydroformylation | 2,5-dihydrofuran → 3-formyltetrahydrofuran | Hydroformylation catalyst (e.g., triphenylphosphine complexes) | Selective aldehyde formation |

| 3. Reductive amination | 3-formyltetrahydrofuran → 3-aminomethyl tetrahydrofuran | Hydrogenation catalyst (Raney Ni or Pd/C) | High yield, mild conditions |

Reduction and Cyclization from Malic Acid Derivatives

Overview:

This method uses malic acid as a starting material, which is hydrogenated to an intermediate triol, followed by intramolecular cyclization, halogenation, cyanidation, and reduction.

- Hydrogenation of malic acid to 1,2,4-butanetriol using ruthenium/carbon catalyst.

- Cyclization and halogenation with p-toluenesulfonic acid.

- Cyanidation with sodium cyanide.

- Reduction of cyano group to amine.

- Use of toxic sodium cyanide poses safety risks.

- Halogenation step risks ring opening and isomerization.

- Limited selectivity and safety concerns make it less favorable for industrial production.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrogenation of tetrahydrofuran-3-carboxaldehyde | Reductive amination with Raney Ni & ammonia | Raney Ni, H2 4 MPa, 60°C, 12 h | ~99.5 | High yield, simple process | Requires high pressure hydrogenation |

| Michael addition from diethyl maleate & nitromethane | 6-step synthesis including Michael addition | Various; multi-step | 45.5 | Uses accessible reagents | Complex, moderate yield |

| Hydroformylation + reductive amination (patent CN110407776B) | Cyclization, hydroformylation, reductive amination | Triphenylphosphine catalyst, Raney Ni | High | Industrially scalable, selective | Requires specialized catalysts |

| Malic acid reduction and cyclization | Hydrogenation, cyclization, halogenation, cyanidation | Ru/C catalyst, p-toluenesulfonic acid, NaCN | Moderate | Uses cheap raw materials | Toxic reagents, safety concerns |

Detailed Research Findings and Notes

The hydrogenation method using Raney nickel and ammonia is widely reported with excellent yield and is preferred for laboratory and pilot scale synthesis due to its simplicity and efficiency.

The hydroformylation and reductive amination route is notable for its industrial applicability, providing a robust and scalable process with high selectivity and catalyst durability.

The Michael addition route, while classical, suffers from low overall yield and complexity, making it less attractive for large-scale production.

The malic acid-based route, despite using inexpensive starting materials, involves hazardous reagents and side reactions that limit its industrial use.

Catalysts such as palladium on carbon and modified montmorillonite have been explored for hydrogenation steps to improve efficiency and selectivity, especially in pharmaceutical applications.

The stereochemistry (S)-configuration is typically controlled through chiral catalysts or starting materials, ensuring the desired enantiomer is obtained for biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

(S)-(tetrahydrofuran-3-yl)methanamine participates in several important chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Capable of being reduced to yield simpler amines.

- Nucleophilic Substitution : Engages in substitution reactions where the amino group can be replaced by other functional groups.

These properties make it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Organic Synthesis

This compound is widely used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of complex molecules that are essential in drug development and materials science.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as a building block for biologically active molecules. It is involved in the synthesis of new drugs, including those targeting specific biological pathways or diseases. For instance, it serves as a precursor for compounds that inhibit phosphodiesterase enzymes, which are relevant in treating conditions like erectile dysfunction and pulmonary hypertension .

Polymerization Reactions

In industrial applications, this compound is utilized in polymerization processes. Its properties as a solvent and reactant make it suitable for producing polymers with specific characteristics, enhancing material performance in various applications.

Research indicates that this compound may exhibit biological activities that warrant further exploration. Its interactions at the molecular level could lead to the development of new therapeutic agents .

Case Study 1: Synthesis of PDE9 Inhibitors

A notable application of this compound is its use in synthesizing PDE9 inhibitors. These compounds have therapeutic potential for neurological disorders by modulating cyclic nucleotide levels within cells .

Case Study 2: Development of Agrochemicals

The compound has been employed in the synthesis of agrochemicals, specifically as an intermediate for insecticides like dinotefuran. The synthetic route involves several steps starting from maleic glycol to produce 3-aminomethyl tetrahydrofuran, which is crucial for dinotefuran's efficacy .

Comparison with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Tetrahydrofuran derivative | Drug synthesis, polymerization |

| 3-Aminomethyltetrahydrofuran | Tetrahydrofuran derivative | Insecticide precursor |

| Oxolan-3-ylmethanamine | Similar backbone | Organic synthesis |

The comparison highlights how this compound stands out due to its specific reactivity and versatility in various chemical reactions compared to related compounds.

Wirkmechanismus

The mechanism by which (S)-(tetrahydrofuran-3-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary widely, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (S)-(tetrahydrofuran-3-yl)methanamine with key structural analogs:

Key Observations:

- Similarity Scores: The highest similarity (0.67) is observed with (S)-(tetrahydrofuran-3-yl)methanol, indicating that substitution of the amine group with a hydroxyl group retains significant structural overlap. The lower scores for the acetic acid derivative (0.52) highlight the impact of replacing the amine with a bulkier carboxylic acid group .

- Enantiomeric Purity : The (S)-enantiomer is available at 97% purity, while the (R)-enantiomer (CAS 1048962-82-8) is listed at ≥98% purity, suggesting stringent synthetic control for stereoselective applications .

Biologische Aktivität

(S)-(tetrahydrofuran-3-yl)methanamine, a chiral compound with the molecular formula C₅H₁₁NO, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique biological activities. This article explores its synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its specific chiral configuration, which can significantly influence its biological properties compared to its enantiomers and structural isomers. The molecular weight of this compound is approximately 101.15 g/mol, making it a relatively small molecule suitable for various biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.

- Reduction Techniques : Commonly achieved through the reduction of corresponding ketones using chiral reducing agents under controlled conditions to prevent side reactions.

Industrial Production

In industrial settings, methods such as catalytic hydrogenation or enzymatic reduction are employed for scalability and efficiency while maintaining high enantiomeric purity .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical assays and its interaction with various enzymes and receptors. The specific mechanisms include:

- Enzyme Modulation : The compound may bind to key enzymes in metabolic pathways, influencing their activity.

- Signal Transduction : It can interact with receptors involved in cellular signaling, potentially modulating physiological responses .

Pharmacological Potential

Research indicates that this compound may have applications in:

- Anticancer Agents : Its derivatives have shown promise in inhibiting signal transduction pathways associated with tumor growth.

- Neurological Research : The compound's ability to modulate neurotransmitter activity suggests potential applications in treating neurological disorders .

Case Studies

- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer activity by inhibiting tyrosine kinases involved in cancer proliferation .

- Neurotransmitter Interaction : Another study highlighted the compound's ability to enhance the binding affinity to serotonin receptors, indicating potential use in treating depression or anxiety disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (R)-(Tetrahydrofuran-3-yl)methanamine | Enantiomer | Different pharmacological properties |

| Tetrahydrofuran-2-yl)methanamine | Structural Isomer | Varies significantly in activity |

| (S)-(Tetrahydrofuran-3-ylethanamine | Homolog | Similar but with altered effects |

This compound stands out due to its unique chiral configuration, which can lead to distinct biological activities compared to its counterparts .

Q & A

Advanced Research Question

- GC-MS with headspace sampling : Detect volatile impurities (e.g., residual solvents like THF) at ppm levels .

- HPLC-ELSD : Quantify non-UV-active byproducts (e.g., dimeric amines) without derivatization .

- ICP-MS : Screen for heavy metal contaminants (e.g., Pd, Ru) from catalytic steps .

How does the stereochemistry of this compound influence its reactivity in ring-opening reactions?

Advanced Research Question

The S-configuration affects nucleophilicity and steric hindrance:

- Ring-opening with electrophiles : The amine group attacks electrophilic carbons (e.g., in epoxides) with stereochemical retention, as shown in spirocyclic phosphazene syntheses .

- Steric effects : The tetrahydrofuran ring’s chair conformation directs regioselectivity in SN2 reactions .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question

- Acidic conditions : Protonation of the amine enhances solubility but may promote ring-opening at elevated temperatures (>60°C) .

- Basic conditions : Risk of racemization due to deprotonation/reprotonation at the chiral center .

- Long-term stability : Store at pH 6–7 in amber vials to prevent UV-induced degradation .

How can computational methods predict the physicochemical properties of this compound derivatives?

Advanced Research Question

- DFT calculations : Optimize geometries and predict NMR/IR spectra using software like Gaussian .

- QSAR models : Correlate logP (0.967 g/cm³ ) with bioavailability for drug design .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.